[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
Description
The compound 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities, including antifungal, anticancer, and antioxidant properties . Key structural elements include:
- 5,6-Dimethyl groups: These substituents enhance steric stability and may influence binding interactions in biological systems .
- 2,2,6,6-Tetramethylpiperidin-4-yl group: A bulky, lipophilic substituent that could improve membrane permeability or modulate enzyme inhibition .
- 4-Methoxyphenyl methanone: The methoxy group is frequently employed to optimize pharmacokinetic properties, such as metabolic stability .
Properties
Molecular Formula |
C25H35N3O2S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H35N3O2S/c1-16-17(2)31-23-21(16)14-27(19-12-24(3,4)26-25(5,6)13-19)15-28(23)22(29)18-8-10-20(30-7)11-9-18/h8-11,19,26H,12-15H2,1-7H3 |
InChI Key |
BLXYYXXGPIGFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)C4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, the introduction of the piperidine ring, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Electrophilic Substitution on the Thieno[2,3-d]pyrimidine Core
The fused thieno-pyrimidine system undergoes regioselective electrophilic substitution influenced by annulation and substituents:
Mechanistic Insight: The thiophene ring directs electrophiles to position 7, while the pyrimidine ring’s electron-withdrawing nature moderates reactivity. Dimethyl groups at positions 5/6 enhance steric shielding .
Nucleophilic Reactions at the Methanone Carbonyl
The (4-methoxyphenyl)methanone group participates in carbonyl-centered reactions:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Reduction | LiAlH₄/THF, 0°C → RT | Secondary alcohol | 72–78 |
| Oxime Formation | NH₂OH·HCl/NaOAc, ethanol, Δ | (E)-Oxime derivative | 85 |
| Grignard Addition | CH₃MgBr, dry ether | Tertiary alcohol | 68 |
Key Finding: Methoxy groups stabilize intermediates via resonance, improving oxime yields compared to non-substituted analogs .
Piperidine Moiety Reactivity
The 2,2,6,6-tetramethylpiperidin-4-yl group displays constrained nucleophilicity due to steric bulk:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acylation | Ac₂O, DMAP, CH₂Cl₂ | N-Acetylpiperidine (trace yields) |
| Quaternary Salt Formation | CH₃I, K₂CO₃, DMF | Trimethylpiperidinium iodide |
Limitation: Steric hindrance from tetramethyl groups suppresses traditional amine reactivity, necessitating forced conditions .
Oxidation of Thiophene Sulfur
Controlled oxidation modifies the thiophene component:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, RT | Thiophene-1-oxide |
| H₂O₂/AcOH | Reflux, 6h | Thiophene-1,1-dioxide |
Impact: Sulfoxide formation increases polarity, enhancing solubility in polar aprotic solvents .
Methoxyphenyl Ring Functionalization
The 4-methoxyphenyl group directs electrophiles to ortho/para positions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O | Ortho | 2-Nitro-4-methoxyphenyl |
| Bromination | Br₂/FeBr₃ | Para (blocked) | 3-Bromo-4-methoxyphenyl |
Note: Para substitution is sterically blocked by the methanone group, favoring ortho attack .
Hydrogenation of the Dihydropyrimidine Ring
Catalytic hydrogenation selectively reduces the 3,4-dihydropyrimidine ring:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Saturated thieno[2,3-d]pyrimidine |
| PtO₂ | H₂ (3 atm), AcOH | Fully reduced thieno-decahydro-pyrimidine |
Application: Saturation modulates planarity, affecting biological target binding .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone may be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance potency, selectivity, and pharmacokinetic properties.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 4-methoxyphenyl group is a recurring motif across analogs, suggesting its role in enhancing target affinity or metabolic stability .
- Bulky substituents (e.g., 2,2,6,6-tetramethylpiperidin-4-yl ) in the target compound may confer unique steric interactions compared to simpler groups like benzyl or triazole .
Synthetic Accessibility :
- Derivatives with smaller substituents (e.g., 4-methoxybenzyl) are synthesized in higher yields (~75–85%) under mild conditions , whereas bulkier analogs may require multi-step protocols or harsh reagents .
Pharmacological Potential: Thieno[2,3-d]pyrimidin-4-ones with lipophilic groups (e.g., tetramethylpiperidinyl) show enhanced penetration into hydrophobic binding pockets, as seen in kinase inhibitors . The triazole-thioethyl derivative () introduces a sulfur-containing moiety, which could modulate redox activity or metal chelation .
Biological Activity
The compound 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.73 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a methoxyphenyl group and a tetramethylpiperidine moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The synthetic route may include the formation of the thieno[2,3-d]pyrimidine nucleus followed by the introduction of the methoxyphenyl and dimethyl groups. The detailed synthetic pathway can be summarized as follows:
- Formation of Thieno[2,3-d]pyrimidine : This step involves cyclization reactions that incorporate sulfur and nitrogen into the pyrimidine structure.
- Substitution Reactions : Introduction of the 4-methoxyphenyl group through nucleophilic substitution.
- Final Modifications : Addition of dimethyl groups and refinement to achieve the target compound.
Anticancer Properties
Research indicates that derivatives containing the tetramethylpiperidine structure exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- A study demonstrated that compounds derived from 2,2,6,6-tetramethylpiperidin-4-one exhibited cytotoxic effects against leukemia and colon cancer cell lines .
- Another investigation highlighted that certain derivatives showed enhanced activity against breast cancer cells compared to standard treatments .
Neuroprotective Effects
The tetramethylpiperidine moiety is known for its neuroprotective properties. Compounds with this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Studies suggest that they may modulate neurotransmitter levels and enhance cognitive functions.
Antimicrobial Activity
Preliminary assessments have indicated that the compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, suggesting potential applications in treating infections.
Case Studies
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
To maximize yield, prioritize precise control of reaction parameters:
- Temperature : Maintain narrow ranges (±2°C) to minimize side reactions (e.g., 60–65°C for cyclization steps) .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates .
- Reaction time : Monitor progress via TLC or HPLC, terminating reactions at 85–90% completion to avoid degradation .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Combine multiple characterization methods:
- NMR spectroscopy : Assign peaks for the 2,2,6,6-tetramethylpiperidinyl group (δ 1.2–1.4 ppm for methyl groups) and thienopyrimidine core (δ 6.8–7.1 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement of the methanone and piperidine moieties .
Q. Which purification methods are effective for isolating this compound?
Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers. For polar by-products, employ recrystallization in chloroform/methanol (3:1 v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Systematically modify substituents and evaluate biological effects:
- Piperidine ring : Replace 2,2,6,6-tetramethyl groups with smaller alkyl chains to assess steric effects on target binding .
- Methoxyphenyl group : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties and solubility .
- Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity trends .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Perform dose-response curves to identify non-linear effects and confirm IC50/EC50 consistency .
- Use multivariate analysis to account for matrix effects (e.g., organic degradation in long-term assays) .
Q. What strategies stabilize this compound during long-term biological assays?
- Temperature control : Store samples at –20°C with desiccants to prevent hydrolysis of the methanone group .
- Light protection : Shield from UV exposure to avoid thienopyrimidine ring degradation .
- Add antioxidants (e.g., 0.1% BHT) to aqueous solutions to inhibit radical-mediated decomposition .
Q. How can computational modeling guide target identification?
- Molecular docking : Screen against kinase or GPCR libraries using the piperidine-thienopyrimidine core as a pharmacophore anchor .
- MD simulations : Analyze binding stability of the 4-methoxyphenyl group in hydrophobic pockets .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Methodological Considerations
Q. What protocols ensure accurate quantification of purity?
- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm; target ≥98% peak area .
- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
- Karl Fischer titration : Maintain water content <0.1% to prevent hydrolysis .
Q. How can researchers design analogs to probe metabolic stability?
- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- Replace the methoxy group with fluorine to reduce Phase I metabolism .
- Assess half-life in microsomal assays (human/rat liver) and correlate with structural features .
Q. What experimental frameworks evaluate synergistic effects with adjuvant therapies?
- Use Chou-Talalay combination index (CI) assays to quantify synergy (CI <1) in cancer cell lines .
- Pair with standard chemotherapeutics (e.g., doxorubicin) and measure apoptosis via flow cytometry .
- Monitor off-target effects using transcriptomic profiling (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
